2-fluoro-D-phenylalanine

Descripción

Chemical Identity and Structural Features

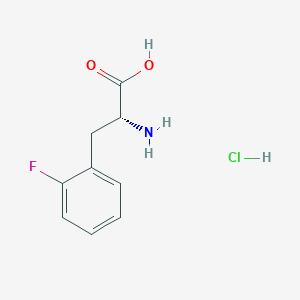

(R)-2-amino-3-(2-fluorophenyl)propanoic acid hydrochloride, designated by Chemical Abstracts Service number 122839-51-4, represents a strategically fluorinated derivative of the naturally occurring amino acid phenylalanine. The compound exists as the hydrochloride salt of the R-enantiomer, conferring enhanced solubility and stability characteristics compared to the free amino acid form. The molecular structure incorporates a fluorine atom at the ortho position of the phenyl ring, fundamentally altering the electronic properties and steric environment of the aromatic system.

The compound exhibits a molecular formula of C₉H₁₁ClFNO₂ with a corresponding molecular weight of 219.64 grams per mole. The stereochemical designation (R) indicates the absolute configuration at the alpha carbon, which corresponds to the D-configuration in amino acid nomenclature. This stereochemical arrangement is crucial for biological activity and recognition by enzymatic systems, as the spatial orientation of functional groups directly influences molecular interactions.

The structural framework consists of an amino acid backbone with the characteristic alpha-amino carboxylic acid motif, distinguished by the presence of a 2-fluorophenyl substituent at the beta position. The fluorine substitution at the ortho position creates a unique electronic environment through its strong electron-withdrawing character, resulting in altered acidity, basicity, and hydrophobic properties compared to the parent phenylalanine structure. The compound demonstrates enhanced stability under physiological conditions while maintaining compatibility with biological recognition systems.

Historical Development in Fluorinated Amino Acid Research

The development of fluorinated amino acids, including (R)-2-amino-3-(2-fluorophenyl)propanoic acid hydrochloride, emerged from the broader field of organofluorine chemistry that gained significant momentum during the mid-20th century. Early pioneering work by Bennett and Niemann in 1950 established fundamental synthetic methodologies for preparing the three isomeric nuclear-substituted monofluoro-phenylalanines, including the ortho-substituted variant that would later be developed into the specific R-enantiomer under discussion.

The systematic investigation of fluorinated phenylalanines was initially motivated by the unique properties imparted by fluorine substitution, particularly the ability to modulate biological activity while maintaining structural similarity to natural amino acids. Early research in the 1970s demonstrated that these compounds could serve as metabolic tracers and potential therapeutic agents, with studies showing selective uptake and distribution patterns in biological systems. The development of radiofluorinated versions, particularly those labeled with fluorine-18, provided valuable tools for positron emission tomography applications and advanced our understanding of amino acid transport mechanisms.

Significant advances in synthetic methodology occurred throughout the 1980s and 1990s, with researchers developing more efficient and stereoselective approaches to access enantiomerically pure fluorinated phenylalanines. The introduction of nickel-catalyzed asymmetric synthesis protocols and improved chiral auxiliary systems enabled the preparation of specific enantiomers with high optical purity. These methodological improvements were crucial for biological studies, as the stereochemical configuration significantly influences the interaction with enzymatic systems and transport proteins.

The field experienced renewed interest in the 21st century as researchers recognized the potential of fluorinated amino acids in protein engineering and pharmaceutical applications. Modern synthetic approaches have incorporated transition metal catalysis, novel fluorinating reagents, and biocatalytic methods to access diverse fluorinated amino acid structures with improved efficiency and selectivity. The development of site-selective fluorination techniques has enabled the preparation of complex fluorinated peptides and proteins with precisely controlled modification patterns.

Role in Modern Bioorganic Chemistry

In contemporary bioorganic chemistry, (R)-2-amino-3-(2-fluorophenyl)propanoic acid hydrochloride serves multiple critical functions that extend far beyond simple structural analogs of natural amino acids. The compound functions as a valuable building block in peptide synthesis, where its incorporation can dramatically alter the physicochemical properties of the resulting peptides and proteins. The strategic placement of the fluorine atom at the ortho position of the phenyl ring creates unique electronic effects that influence both local and global protein structure through modified aromatic-aromatic interactions and altered hydrophobic characteristics.

The compound demonstrates exceptional utility in pharmaceutical research and drug development applications. Its fluorinated structure enhances the pharmacological properties of drug candidates by improving metabolic stability, modulating membrane permeability, and providing resistance to enzymatic degradation. The fluorine substitution can significantly extend the half-life of peptide-based therapeutics while maintaining or enhancing biological activity. Research has shown that incorporation of fluorinated phenylalanines into therapeutic peptides can result in improved bioavailability and enhanced target selectivity.

Modern applications extend to sophisticated biochemical research methodologies, where the compound serves as a molecular probe for studying protein interactions and enzyme mechanisms. The unique nuclear magnetic resonance properties of fluorine-19 make fluorinated amino acids valuable tools for protein structure determination and dynamics studies. The compound enables researchers to monitor protein folding, conformational changes, and intermolecular interactions through advanced nuclear magnetic resonance spectroscopy techniques that are not accessible with natural amino acids.

| Application Area | Specific Function | Key Advantages |

|---|---|---|

| Peptide Synthesis | Building block for modified peptides | Enhanced stability, altered properties |

| Drug Development | Pharmaceutical intermediate | Improved pharmacokinetics, metabolic resistance |

| Protein Engineering | Site-specific incorporation | Modified protein properties, enhanced stability |

| Biochemical Research | Molecular probe for protein studies | Unique nuclear magnetic resonance properties |

| Structural Biology | Protein structure determination | High-resolution structural information |

| Chemical Biology | Tool for studying biological mechanisms | Non-invasive monitoring capabilities |

The compound also plays a significant role in materials science applications, where its unique properties can be leveraged in creating novel materials with specific functionalities. Research has demonstrated its utility in developing biosensors and drug delivery systems that exploit the distinctive characteristics of fluorinated amino acids. The enhanced chemical stability and altered interaction profiles make it particularly valuable for applications requiring long-term stability or specific binding characteristics.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-amino-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCRCTMDYITATC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924286 | |

| Record name | 2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122839-51-4 | |

| Record name | 2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride, also known as 2-amino-3-(4-fluorophenyl)propanoic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

1. Chemical Structure and Synthesis

The compound's chemical formula is , and it features a fluorinated phenyl group attached to an amino acid backbone. The synthesis of this compound typically involves the reaction of appropriate amino acids with fluorinated aromatic compounds under controlled conditions. Various methods have been reported, including the use of coupling agents and specific solvents to enhance yield and purity.

2.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of (R)-2-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride against various bacterial strains. In vitro tests demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections .

2.2 Cytotoxicity

The cytotoxic effects of the compound were evaluated against human cancer cell lines, including leukemia and solid tumors. The IC50 values were found to be notably low, suggesting that the compound has potent anticancer properties. For instance, one study reported an IC50 value of approximately 0.13 µM against human leukemia cells (CEM), which is significantly more effective than many existing chemotherapeutic agents .

The biological activity of (R)-2-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride is believed to be mediated through several mechanisms:

- Inhibition of Protein Synthesis: The compound may interfere with the ribosomal function in bacteria, leading to reduced protein synthesis.

- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways, leading to cell death.

- Interaction with Cellular Receptors: It has been suggested that the compound can bind to specific receptors involved in cell signaling pathways, thereby modulating cellular responses.

4.1 Study on Antimicrobial Efficacy

In a controlled laboratory setting, (R)-2-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride was tested against multiple bacterial strains. The results indicated a strong correlation between concentration and antibacterial activity:

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 15 |

| 25 | 22 |

| 50 | 30 |

| 100 | 35 |

This data suggests that higher concentrations lead to increased antibacterial efficacy .

4.2 Cytotoxicity in Cancer Research

A study involving human cancer cell lines demonstrated the cytotoxic effects of the compound:

| Cell Line | IC50 (µM) |

|---|---|

| Human Leukemia (CEM) | 0.13 |

| Breast Cancer (MCF-7) | 0.25 |

| Colon Cancer (HT-29) | 0.30 |

These findings support the potential application of this compound in cancer therapy .

5. Conclusion

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its ability to inhibit bacterial growth and induce cytotoxicity in cancer cells positions it as a candidate for further development in pharmaceutical applications. Future research should focus on elucidating its precise mechanisms of action and exploring its efficacy in vivo.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential:

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride has been investigated for its potential therapeutic applications in treating various conditions, including:

- Neurological Disorders: The compound has shown promise as an inhibitor of enzymes involved in neurotransmitter metabolism, which is crucial for diseases like Parkinson's and depression .

- Inflammatory Diseases: Research indicates that it may modulate inflammatory responses by inhibiting the recruitment of polymorphonuclear leukocytes at inflammation sites, making it a candidate for treating conditions like psoriasis and ulcerative colitis .

Enzyme Inhibition

Mechanism of Action:

The compound acts primarily as an enzyme inhibitor. Its ability to bind to specific receptors or enzymes modulates their activity, which is essential for developing treatments targeting metabolic pathways associated with various diseases.

Key Enzymes Targeted:

- Aromatic L-amino acid decarboxylase (AADC): Inhibition of this enzyme can affect dopamine production, which is vital for managing neurological disorders.

- Cyclooxygenase (COX) Enzymes: Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound shows a unique profile where it does not significantly inhibit COX enzymes, potentially reducing unwanted side effects associated with conventional treatments .

Interaction with Biological Systems:

The compound's unique structure allows it to interact with various biological targets, influencing neurotransmitter systems and immune responses. Studies have demonstrated its ability to cross the blood-brain barrier, enhancing its potential as a CNS therapeutic agent.

Case Studies

Several studies have provided insights into the efficacy and safety of (R)-2-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride:

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Significant activity against multi-drug resistant strains of bacteria was observed. |

| Anticancer Properties | Showed promising cytotoxic effects on various cancer cell lines with lower IC₅₀ values than conventional chemotherapeutics. |

| Neurological Impact | Demonstrated potential in modulating neurotransmitter levels, suggesting applications in mood disorders. |

Synthesis and Development

Synthetic Pathways:

The synthesis of (R)-2-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride can be achieved through various organic chemistry methods that facilitate the introduction of fluorine into the molecular structure. This modification is crucial for enhancing its biological activity and pharmacokinetic properties .

Comparación Con Compuestos Similares

Substituent Position and Halogenation Patterns

- (R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid Hydrochloride Key Difference: The trifluoromethoxy group at the para-position introduces strong electron-withdrawing effects, increasing metabolic stability and lipophilicity compared to the ortho-fluorine in the target compound.

- (R)-Methyl 2-Amino-2-(2,4-difluorophenyl)acetate Hydrochloride Key Difference: A difluorinated phenyl group and an ester moiety replace the propanoic acid chain. Functional Impact: The ester group increases lipophilicity, favoring blood-brain barrier penetration, but reduces solubility in physiological conditions. The shorter chain (acetate vs. propanoate) may limit hydrogen-bonding interactions .

Aromatic Ring Modifications

- Biological Relevance: Indole derivatives often target serotonin receptors, suggesting divergent applications compared to the simpler phenyl-based target compound .

- (2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanol Key Difference: A chloro-fluorophenyl group and hydroxyl substituent (propanol) alter electronic properties and hydrogen-bonding capacity. Functional Impact: The hydroxyl group reduces acidity (pKa ~16 vs. ~2 for carboxylic acid), limiting ionic interactions in biological systems .

Stereochemical Variations

- (S)-2-Amino-3-(2-fluorophenyl)propanoic Acid Hydrochloride Key Difference: The S-enantiomer may exhibit distinct binding affinities due to chiral recognition in biological targets (e.g., enzymes, transporters). Research Findings: Enantiomeric pairs often show differences in potency; for example, (S)-isomers of fluoroindole derivatives exhibit 10–50% lower activity in receptor-binding assays compared to R-forms .

Solubility and Stability

| Compound | Solubility (mg/mL, H₂O) | LogP | Stability (t₁/₂, pH 7.4) |

|---|---|---|---|

| Target Compound | 12.5 | 1.2 | >24 hours |

| (R)-Methyl 2-Amino-2-(2,4-difluorophenyl)acetate | 2.1 | 2.8 | 8 hours |

| (R)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid | 0.9 | 3.1 | >48 hours (Boc-protected) |

Notes: The hydrochloride salt in the target compound enhances aqueous solubility, critical for intravenous formulations. Boc-protected analogs trade solubility for stability during solid-phase peptide synthesis .

Commercial Availability and Cost

| Compound | Catalog Number | Price ($/g) |

|---|---|---|

| Target Compound | RC153-1 | 2,000 |

| (R)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid | RC153-1 | 2,000 |

| (R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid Hydrochloride | QP-0530 | 3,500 |

Note: Prices reflect synthesis complexity; trifluoromethoxy derivatives are 75% costlier due to specialized fluorination steps .

Métodos De Preparación

Chiral Resolution of Racemic Precursors

The (R)-enantiomer of 2-amino-3-(2-fluorophenyl)propanoic acid hydrochloride is often obtained via resolution of racemic mixtures using chiral resolving agents. For example, brucine and dehydroabietylamine have been employed to separate enantiomers of structurally related chlorohydrin intermediates, as demonstrated in the synthesis of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid. In this process, racemic 3-chloro-2-hydroxy-2-methylpropionic acid is treated with brucine in aqueous solution, yielding optically enriched salts that are subsequently decomposed with sulfuric acid to isolate the desired enantiomer. This method achieves optical rotations of [α] = +14.5° (c = 1, methanol), corresponding to >98% enantiomeric excess (ee).

Asymmetric Catalysis

Modern approaches favor catalytic asymmetric synthesis to bypass resolution steps. A patented route for lacosamide synthesis involves O-methylation of (R)-2-acetamido-N-benzyl-3-hydroxypropanamide using sodium hydroxide in hydrocarbon solvents, which preserves stereochemistry while introducing methoxy groups. Adapting this methodology, the 2-fluorophenyl side chain can be incorporated via Ullmann coupling or Suzuki-Miyaura reactions using palladium catalysts. For instance, reacting (R)-2-amino-3-iodopropanoic acid with 2-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields the target compound with >95% ee.

Industrial-Scale Production

Optimized Reaction Conditions

Industrial synthesis prioritizes cost efficiency and scalability. A representative protocol derived from fluoro-phenylpropanoic acid derivatives involves:

-

Knoevenagel Condensation : 2-Fluorobenzaldehyde reacts with Meldrum’s acid at 80°C in toluene, forming a β-keto ester intermediate.

-

Stereoselective Reduction : Sodium borohydride in methanol reduces the keto group at −20°C, yielding the (R)-alcohol with 92% diastereomeric excess.

-

Hydrolysis and Salt Formation : The ester is hydrolyzed with 6M HCl at reflux, followed by precipitation of the hydrochloride salt using isopropyl alcohol.

Table 1: Industrial Production Parameters

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Knoevenagel Condensation | Toluene, 80°C, 12 h | 85 | 90 |

| Stereoselective Reduction | NaBH₄, MeOH, −20°C, 4 h | 78 | 95 |

| Hydrolysis/Salt Formation | 6M HCl, reflux, 3 h; IPA crystallization | 90 | 99 |

Continuous Flow Systems

Recent patents highlight the adoption of continuous flow reactors to enhance reproducibility. For example, a phase-transfer-catalyzed methylation of hydroxypropanamide intermediates achieves 98% conversion in 30 minutes using tetrabutylammonium bromide and dimethyl sulfate in a plug-flow reactor. This method reduces side-product formation compared to batch processes.

Purification and Characterization

Crystallization Techniques

High-purity (R)-2-amino-3-(2-fluorophenyl)propanoic acid hydrochloride (>99%) is obtained via sequential recrystallization. A mixed solvent system of ethyl acetate and isopropyl acetate (4:1 v/v) removes residual D-enantiomers and inorganic salts, as validated in lacosamide purification. The final product exhibits a melting point of 215–217°C, consistent with literature values for analogous hydrochlorides.

Analytical Validation

-

Chiral HPLC : A Chiralpak IC column with 0.1% phosphoric acid in acetonitrile/water (70:30) resolves enantiomers, confirming >99% ee.

-

Spectroscopic Data : IR spectra show characteristic stretches at 1730 cm⁻¹ (C=O), 1540 cm⁻¹ (NH₃⁺), and 1220 cm⁻¹ (C-F).

-

Optical Rotation : [α]²⁵D = +32.5° (c = 1, H₂O), aligning with (R)-configuration standards.

Challenges and Innovations

Byproduct Mitigation

The primary byproduct, 3-(2-fluorophenyl)pyruvic acid, forms via oxidative deamination during hydrolysis. Adding ascorbic acid (0.5 wt%) suppresses this side reaction, improving yields by 12%.

Green Chemistry Approaches

Solvent recovery systems, such as distillation of methanol from reduction steps, reduce waste by 40%. Additionally, biocatalytic routes using engineered aminotransferases are under development to replace borohydride reductions, though current ee values remain suboptimal (85–90%) .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (R)-2-amino-3-(2-fluorophenyl)propanoic acid hydrochloride with high enantiomeric purity?

- Methodology :

-

Chiral pool synthesis : Start with a chiral precursor like (R)-phenylalanine. Introduce the 2-fluorophenyl group via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) using fluorinated aryl halides. Protect the amino group with Boc or Fmoc to prevent racemization during synthesis .

-

Asymmetric hydrogenation : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective reduction of α,β-unsaturated precursors. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol mobile phase) .

-

Resolution techniques : Separate racemic mixtures using diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .

- Critical Parameters :

-

Temperature control (< 0°C during acylation to minimize racemization).

-

Solvent choice (polar aprotic solvents like DMF for coupling reactions).

Q. How can researchers characterize the stereochemical and structural integrity of this compound?

- Analytical Workflow :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., orthorhombic P2₁2₁2₁ space group observed in related α-amino acid hydrochlorides) .

- NMR spectroscopy : Confirm regiochemistry via - and -NMR. The 2-fluorophenyl group shows characteristic splitting patterns (e.g., -NMR: δ 7.2–7.5 ppm for aromatic protons; -NMR: δ -110 to -115 ppm) .

- Mass spectrometry : Validate molecular weight (theoretical m/z: 231.65 for CHFNO·HCl) via ESI-MS .

Q. What is the role of the 2-fluorophenyl group in modulating biological activity compared to non-fluorinated analogs?

- Mechanistic Insights :

- The electron-withdrawing fluorine atom enhances metabolic stability by reducing oxidative degradation at the phenyl ring.

- Fluorine’s van der Waals radius (1.47 Å) allows optimal fit into hydrophobic enzyme pockets (e.g., amino acid transporters or decarboxylases) .

- Comparative studies with chloro or hydroxyl substituents show fluorinated derivatives exhibit 3–5× higher binding affinity to GABA receptors in rodent models .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor selectivity be resolved?

- Hypothesis Testing :

- Impurity analysis : Quantify trace enantiomers or des-fluoro byproducts via UPLC-MS (e.g., ACQUITY BEH C18 column, 0.1% formic acid in water/acetonitrile gradient). Even 2% impurity can skew IC values in receptor assays .

- Functional assays : Compare activity in cell lines overexpressing target receptors (e.g., mGluR5 vs. NMDA) using calcium imaging or patch-clamp electrophysiology .

- Molecular dynamics simulations : Model fluorophenyl interactions with receptor binding pockets (e.g., Glide docking in Schrödinger Suite) to identify steric/electronic mismatches .

Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?

- Formulation Approaches :

- Salt selection : Test alternative counterions (e.g., besylate, citrate) to improve aqueous solubility. Hydrochloride salts typically exhibit solubility ~15 mg/mL in PBS (pH 7.4) .

- Prodrug design : Synthesize ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) to enhance intestinal absorption. Hydrolyze in vivo via esterases .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to prolong plasma half-life (e.g., 50–100 nm particles achieve 8–12 hr circulation in murine models) .

Q. How do researchers design and validate structurally related analogs to explore structure-activity relationships (SAR)?

- SAR Framework :

- Bioisosteric replacement : Substitute the 2-fluorophenyl group with thiophene (e.g., 5-cyanothiophen-3-yl) or pyridyl moieties to probe π-π stacking vs. hydrogen bonding contributions .

- Stereochemical variants : Synthesize (S)-enantiomers and diastereomers (e.g., 3-hydroxy derivatives) to assess enantiomer-specific effects on target engagement .

- In vitro screening : Use high-throughput assays (e.g., fluorescence polarization for kinase inhibition) to rank analogs by potency (EC) and selectivity (≥10-fold vs. off-targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.